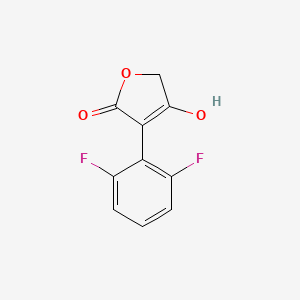

3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one is a chemical compound characterized by the presence of a difluorophenyl group attached to a hydroxyfuranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable furanone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the furanone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are employed to enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The furanone ring can be reduced to form a dihydrofuranone derivative.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of 3-(2,6-Difluorophenyl)-4-oxofuran-2(5H)-one.

Reduction: Formation of 3-(2,6-Difluorophenyl)-4-hydroxydihydrofuran-2(5H)-one.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one exhibit promising anticancer properties. For instance, compounds with similar furanone structures have shown selective cytotoxicity against various cancer cell lines. A study demonstrated that certain furanone derivatives induced apoptosis in human breast cancer cells (MCF-7) with IC50 values as low as 11.8 µM, indicating their potential as therapeutic agents against malignancies .

Mechanism of Action

The mechanism behind the anticancer activity is attributed to the downregulation of survivin, a protein that inhibits apoptosis, and the activation of caspase pathways leading to cell death . This suggests that this compound could be developed into a lead compound for further drug development.

Chemical Synthesis

Building Block for Complex Molecules

The structural features of this compound make it a versatile reactant in organic synthesis. Its ability to undergo various chemical transformations allows it to serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Reactivity Studies

Studies have shown that the hydroxyl group in the furanone structure can participate in reactions such as halogenation and esterification, leading to a variety of derivatives with enhanced biological activities . This versatility is critical for developing new compounds with desired properties.

Materials Science

Polymer Chemistry

The incorporation of furanone units into polymer matrices has been explored for developing materials with specific functionalities. For example, polymers containing furanone moieties have been investigated for their potential use in coatings and adhesives due to their favorable mechanical properties and thermal stability .

Bioactive Materials

Furanones have been recognized for their bioactivity, making them suitable candidates for biomedical applications. The ability to modify their structures allows for the design of bioactive materials that can interact with biological systems effectively .

Data Table: Summary of Key Findings

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity against MCF-7 cells | IC50 = 11.8 µM |

| Chemical Synthesis | Versatile reactant for complex molecule synthesis | Precursor for pharmaceuticals |

| Materials Science | Used in polymer chemistry for coatings and adhesives | Enhanced mechanical properties |

| Bioactive Materials | Potential use in biomedical applications | Interaction with biological systems |

Case Studies

-

Anticancer Activity Exploration

A series of experiments conducted on various furanone derivatives demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 and A549. The study concluded that specific modifications to the furanone structure could enhance selectivity and potency against cancer cells . -

Synthesis of Functional Polymers

Research on the incorporation of furanone units into polymer chains revealed improved thermal stability and mechanical strength. These polymers showed promise for applications in drug delivery systems and bioactive coatings .

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyfuranone moiety may participate in hydrogen bonding and other interactions that stabilize the compound-target complex, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(2,6-Difluorophenyl)-4-oxofuran-2(5H)-one

- 3-(2,6-Difluorophenyl)-4-hydroxydihydrofuran-2(5H)-one

- 2,6-Difluorobenzaldehyde

Uniqueness

3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one is unique due to the presence of both the difluorophenyl and hydroxyfuranone groups, which confer distinct chemical reactivity and potential biological activity

Biological Activity

3-(2,6-Difluorophenyl)-4-hydroxyfuran-2(5H)-one is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.

Chemical Structure and Synthesis

The molecular formula of this compound can be represented as C10H8F2O3. The compound features a furan ring substituted with a difluorophenyl group and a hydroxyl group, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of difluorophenyl derivatives with furan-2(5H)-one under controlled conditions. This process often utilizes catalysts to enhance yield and purity.

Anticancer Properties

Research indicates that compounds within the furanone family, including this compound, exhibit significant anticancer activity. A study demonstrated that related furanones induced apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins like survivin .

Table 1: Anticancer Activity of Furanones

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Induction of apoptosis via caspase activation |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | HCT116 (Colon) | 11.8 | Downregulation of survivin |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanones | MCF-7 (Breast) | 7.7 | G2 phase cell cycle arrest |

Antimicrobial Activity

The antimicrobial potential of furanones has also been investigated. For instance, derivatives have shown broad-spectrum activity against both bacterial and fungal pathogens. One study highlighted the ability of furanones to disrupt biofilm formation in Staphylococcus aureus, indicating their potential as therapeutic agents against resistant strains .

The biological activity of this compound is attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells through caspase-dependent pathways.

- Cell Cycle Arrest : Interferes with the cell cycle progression, particularly at the G2/M phase.

- Biofilm Disruption : Inhibits biofilm formation in bacteria, enhancing susceptibility to other antibiotics.

Case Studies

Several case studies have documented the effects of furanones on cancer cell lines and microbial pathogens:

- Case Study: Lung Cancer Cells (A549)

- Treatment with this compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and decreased cell viability.

- Case Study: Bacterial Biofilms

- In vitro studies demonstrated that furanone derivatives significantly reduced biofilm mass in Staphylococcus aureus cultures compared to controls.

Properties

CAS No. |

148476-08-8 |

|---|---|

Molecular Formula |

C10H6F2O3 |

Molecular Weight |

212.15 g/mol |

IUPAC Name |

4-(2,6-difluorophenyl)-3-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C10H6F2O3/c11-5-2-1-3-6(12)8(5)9-7(13)4-15-10(9)14/h1-3,13H,4H2 |

InChI Key |

UTLOXQPGWFMEIS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=O)O1)C2=C(C=CC=C2F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.